molecular formula C6H6ClNOS B13137182 3-(1,3-Thiazol-5-yl)propanoyl chloride

3-(1,3-Thiazol-5-yl)propanoyl chloride

Cat. No.: B13137182
M. Wt: 175.64 g/mol
InChI Key: UQUKLGAJGWYPKJ-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-5-yl)propanoyl chloride is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-5-yl)propanoyl chloride typically involves the chlorination of 3-(1,3-Thiazol-5-yl)propanoic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions . The reaction proceeds as follows:

3-(1,3-Thiazol-5-yl)propanoic acid+SOCl23-(1,3-Thiazol-5-yl)propanoyl chloride+SO2+HCl\text{3-(1,3-Thiazol-5-yl)propanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(1,3-Thiazol-5-yl)propanoic acid+SOCl2​→3-(1,3-Thiazol-5-yl)propanoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-5-yl)propanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to form 3-(1,3-Thiazol-5-yl)propanoic acid and hydrochloric acid.

    Condensation Reactions: Forms imines or Schiff bases when reacted with primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Thiazol-5-yl)propanoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various thiazole-based compounds with potential biological activities.

    Biology: Employed in the modification of biomolecules to study their interactions and functions.

    Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals, including antimicrobial and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-5-yl)propanoyl chloride involves its reactivity towards nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of various derivatives and its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives with potential biological and industrial applications .

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

3-(1,3-thiazol-5-yl)propanoyl chloride

InChI

InChI=1S/C6H6ClNOS/c7-6(9)2-1-5-3-8-4-10-5/h3-4H,1-2H2

InChI Key

UQUKLGAJGWYPKJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CCC(=O)Cl

Origin of Product

United States

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